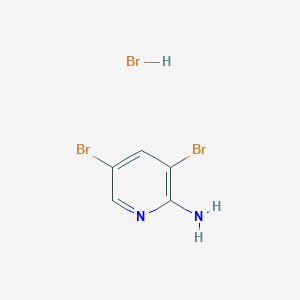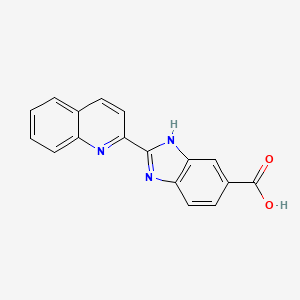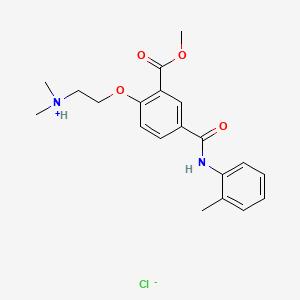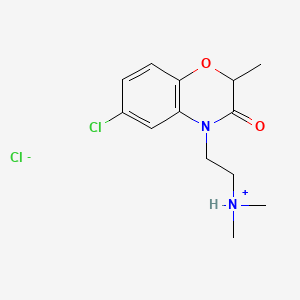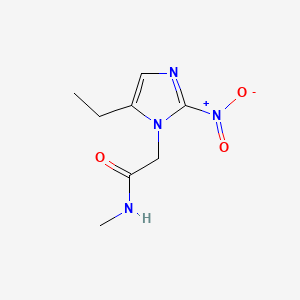
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or other suitable precursors. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods typically use catalysts such as erbium triflate to facilitate the reaction between α-azido chalcones, aryl aldehydes, and anilines .
Análisis De Reacciones Químicas
Types of Reactions
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve mild temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups on the imidazole ring with nucleophiles.
Aplicaciones Científicas De Investigación
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- include other imidazole derivatives such as:
2-Nitroimidazole: Known for its use in imaging hypoxic tissues and as a radiosensitizer.
Metronidazole: A well-known antibacterial and antiprotozoal agent.
Tinidazole: Used for its antibacterial and antiprotozoal properties.
Uniqueness
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23571-58-6 |
|---|---|
Fórmula molecular |
C8H12N4O3 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
2-(5-ethyl-2-nitroimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H12N4O3/c1-3-6-4-10-8(12(14)15)11(6)5-7(13)9-2/h4H,3,5H2,1-2H3,(H,9,13) |
Clave InChI |
FCVKJABRPBJPHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N1CC(=O)NC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
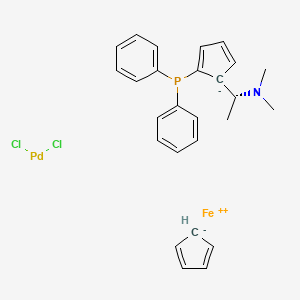
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

